Kamebanin
Overview
Description
Kamebanin is a natural diterpenoid that can be isolated from the herbs of Rabdosia excisa . It has been found to exhibit antibacterial activity and efficient cytotoxic activity against HeLa and HL-60 cells .
Synthesis Analysis
The synthesis of this compound was achieved by Takahiro Suzuki and Keiji Tanino of Hokkaido University . The synthesis involved a one-electron reduction and cyclization of an epoxide to a tricyclic enone . The starting material was a cyclohexenone, which underwent reduction and an Eschenmoser-Claisen rearrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction, Eschenmoser-Claisen rearrangement, epoxidation, and cyclization . More detailed analysis of these reactions would require further study.Physical and Chemical Properties Analysis
This compound is a powder and its molecular weight is 334.5 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Cytotoxic and Antibacterial Activity
Kamebanin, a natural diterpenoid, exhibits cytotoxic and antibacterial properties. Its structure consists of three six-membered rings and one five-membered ring, with the conjugated alpha-methylenecyclopentanone ring being the active part due to ring strain. Its hydroxy groups contribute to forming a two-dimensional hydrogen-bond network (Sun, Shi, & Pan, 2002).
Anti-Inflammatory Effects
This compound and other kaurane diterpenes from Isodon japonicus inhibit nitric oxide and prostaglandin E2 production, as well as NF-kappaB activation in macrophage cells, suggesting potential anti-inflammatory applications (Hwang et al., 2001).
Enhancement of Cytotoxic Activity
This compound shows efficient cytotoxic activity against HeLa and HL-60 human cancer cell lines. Additionally, it enhances the cytotoxic activity of vincristine against resistant P388 cells, indicating its potential in cancer therapy (Ohsaki et al., 2012).
Synthesis and Structure-Activity Relationship
Recent research focuses on the synthesis and transformation of this compound for potential medicinal applications. Studies include the diastereoselective synthesis of trans-anti-hydrophenanthrenes and total synthesis of this compound, which is significant for understanding its pharmacological activity (Suzuki et al., 2022).
Mechanism of Action
Target of Action
Kamebanin is a natural diterpenoid isolated from the Japanese flowering plant Isodon kameba Okuyama . It has shown cytotoxic and antibiotic activity . The primary targets of this compound are cancer cells, specifically HeLa and HL-60 cells . These cells are commonly used in research as models for human cervical cancer and acute promyelocytic leukemia, respectively .
Mode of Action
Its cytotoxic and antibiotic activities suggest that it may interact with cellular components or processes essential for cell survival and proliferation
Biochemical Pathways
Given its cytotoxic activity, it is likely that this compound interferes with pathways related to cell division and growth . Its antibiotic activity suggests that it may also affect bacterial metabolic or replication pathways .
Result of Action
This compound has been shown to exhibit cytotoxic activity against HeLa and HL-60 cells . This suggests that it may induce cell death or inhibit cell proliferation in these cell types . In addition, this compound has demonstrated antibiotic activity, indicating that it may inhibit the growth of certain bacteria .
Biochemical Analysis
Biochemical Properties
It is known that Kamebanin has anti-proliferative activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in cell proliferation .
Cellular Effects
This compound has been shown to have cytotoxic effects on various types of cells . It influences cell function by inhibiting cell proliferation, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its cytotoxic and antibiotic activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVMWBRICFVRW-BIGDWJEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]1C(CC[C@@H]2O)(C)C)O)C(=O)C4=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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